molecular formula C23H24N2O2 B3436471 (E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE

(E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE

Cat. No.: B3436471
M. Wt: 360.4 g/mol
InChI Key: ATWNVFQJWKEVPC-QUMQEAAQSA-N
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Description

  • Reactants: Diazepane intermediate and phenyl bromide
  • Conditions: Palladium-catalyzed coupling reaction in the presence of a base (e.g., potassium carbonate)
  • Step 3: Addition of Propenoyl Moiety

    • Reactants: Phenyl-substituted diazepane and acryloyl chloride
    • Conditions: Reaction in an inert atmosphere (e.g., nitrogen) with a base (e.g., triethylamine)
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One typically involves a multi-step process. One common method starts with the preparation of the diazepane ring, followed by the introduction of the phenyl groups and the propenoyl moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

    • Step 1: Synthesis of Diazepane Ring

      • Reactants: Ethylenediamine and a suitable dihalide (e.g., 1,4-dibromobutane)
      • Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., sodium hydroxide)

    Chemical Reactions Analysis

    Types of Reactions

    (E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

      Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

      Substitution: Nucleophilic substitution reactions can occur at the phenyl or propenoyl groups, leading to the formation of various derivatives.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or basic medium

      Reduction: Lithium aluminum hydride in dry ether

      Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent

    Major Products Formed

      Oxidation: Ketones, carboxylic acids

      Reduction: Alcohols, amines

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    (E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One has several scientific research applications:

      Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

      Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

      Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

      Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

    Mechanism of Action

    The mechanism of action of (E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.

    Comparison with Similar Compounds

    Similar Compounds

      (E)-3-Phenyl-2-Propenoyl-1,4-Diazepane: Lacks the additional phenyl group and propenoyl moiety.

      1,4-Diazepane: Simplified structure without phenyl or propenoyl groups.

      (E)-3-Phenyl-2-Propen-1-One: Contains only the phenyl and propenoyl groups without the diazepane ring.

    Uniqueness

    (E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One is unique due to its combination of a diazepane ring with phenyl and propenoyl groups, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

    Properties

    IUPAC Name

    (E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]-1,4-diazepan-1-yl]prop-2-en-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H24N2O2/c26-22(14-12-20-8-3-1-4-9-20)24-16-7-17-25(19-18-24)23(27)15-13-21-10-5-2-6-11-21/h1-6,8-15H,7,16-19H2/b14-12+,15-13+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ATWNVFQJWKEVPC-QUMQEAAQSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN(C1)C(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CN(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H24N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    360.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE
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    (E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE
    Reactant of Route 3
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    (E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE
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    (E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE
    Reactant of Route 5
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    (E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE
    Reactant of Route 6
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    (E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE

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